molecular formula C16H14O4 B191854 Methyl-liquiritigenin CAS No. 32274-71-8

Methyl-liquiritigenin

Cat. No. B191854
CAS RN: 32274-71-8
M. Wt: 270.28 g/mol
InChI Key: OJOSVTQXBSSCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-liquiritigenin is a natural flavonoid compound found in various plants, including licorice, a traditional Chinese medicinal herb. It has attracted significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Anticancer Properties

Methyl-liquiritigenin has been extensively studied for its potential in cancer therapy. Liquiritigenin, a closely related compound, shows promise in inhibiting tumor growth, particularly in breast cancer. It operates by inhibiting DNA methyltransferase activity and boosting BRCA1 expression, which is crucial in breast cancer treatment (Liang et al., 2020). Another study demonstrated its effectiveness against liver cancer, indicating potential for broad anticancer applications (Zhang, Zhou, Liu, & Cai, 2009).

Neuroprotective Effects

Research indicates significant neuroprotective properties of liquiritigenin. It enhances memory and cognitive functions by activating NMDA receptors and the CREB signaling pathway, making it a potential treatment for neurodegenerative diseases (Ko et al., 2017). Additionally, it has shown protective effects in models of Alzheimer's disease, suggesting its utility in managing such conditions (Liu, Zou, & Lu, 2009).

Pain Management

Liquiritigenin also demonstrates potential in pain management. A study found it to effectively alleviate neuropathic pain symptoms without impacting motor function, indicating its potential as a treatment for chronic pain conditions (Chen, Chen, Qian, Fang, & Zhu, 2014).

Bone Health

Research suggests that liquiritigenin can positively impact bone health. It has been shown to stimulate osteoblast function, which is crucial for bone formation and health. This finding indicates potential applications in treating bone-related disorders (Choi, 2012).

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory effects. It has been identified to inhibit NF-κB-dependent iNOS and proinflammatory cytokines production, which can be beneficial in treating inflammatory conditions (Kim et al., 2008).

Antidepressant Properties

Liquiritigenin has shown efficacy in reducing depressive-like behavior in animal models, which could be attributed to its anti-inflammatory properties and effects on the BDNF/TrkB signaling pathway (Su et al., 2016).

properties

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOSVTQXBSSCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437613
Record name 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-liquiritigenin

CAS RN

32274-71-8
Record name 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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